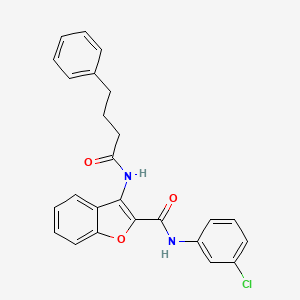

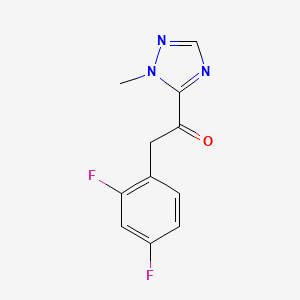

![molecular formula C16H26N2O3 B2434337 Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate CAS No. 1385463-27-3](/img/structure/B2434337.png)

Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. A common approach might involve the use of protecting groups to prevent unwanted reactions at certain functional groups while others are being introduced .Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. The amide group could participate in hydrolysis or condensation reactions, while the alkynyl group could undergo addition reactions .Scientific Research Applications

Synthesis and Structural Analysis

"Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate" is a compound that participates in various synthetic pathways and structural analyses in organic chemistry. It serves as a building block in the synthesis of complex molecules due to its reactive functional groups. For example, studies have demonstrated its utility in generating enantiomeric excesses in meteoritic amino acids, highlighting its significance in prebiotic chemistry and the asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997). Another research focused on its role in the synthesis of 2-amino-1-cyan-glutaconsäureamid-1-methylester, a dimer of methyl cyanoacetate and cyanoacetamide, further demonstrating its applicability in the creation of nitrogen-containing compounds (Junek, El Sarhan, & Sterk, 1988).

Crystallography and Molecular Interactions

In crystallography, the compound has been utilized to study molecular interactions and structural determinations. For instance, the synthesis and X-ray structure analysis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate from condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate showcases how such molecules can aid in understanding molecular geometry and bonding within crystal structures (Chan, Ma, & Mak, 1977).

Chemical Transformations and Applications

Further, its involvement in chemical transformations is illustrated by the synthesis and transformations of methyl (Z)-2-((tert- butoxycarbonyl)amino)-3-(dimethylamino)propenoate, where it undergoes reactions with various nucleophiles to afford fused pyridones, pyrimidones, and pyranones, highlighting its versatility in organic synthesis (Baš et al., 2001).

Environmental and Analytical Chemistry

Moreover, its derivatives have been analyzed for their potential environmental applications, such as in the study of CO2 equilibrium solubility of tertiary amine solvents, indicating its relevance in carbon capture technologies and environmental chemistry (Liu et al., 2019).

properties

IUPAC Name |

methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-6-9-18-10-7-12(8-11-18)14(19)17-13(15(20)21-5)16(2,3)4/h1,12-13H,7-11H2,2-5H3,(H,17,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNNNRVUMSQKCW-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1CCN(CC1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1CCN(CC1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2434260.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2434261.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)

![6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2434267.png)

![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)